5-(Dimethylamino)pentane-1,2-diol is a chemical compound with the molecular formula and a molecular weight of approximately 145.22 g/mol. This compound features a pentane backbone with a dimethylamino group and two hydroxyl (alcohol) groups at the first and second carbon positions. Its structure can be represented as follows:
textCH3 |H2N-C-CH2-CH(OH)-CH(OH)-CH3
The presence of both the dimethylamino and hydroxyl groups makes this compound of interest in various chemical and biological applications.
These reactions are pivotal in organic synthesis and medicinal chemistry, where modifications of the compound can lead to derivatives with enhanced properties.
5-(Dimethylamino)pentane-1,2-diol has potential applications in various fields:
Interaction studies involving 5-(Dimethylamino)pentane-1,2-diol focus on its reactivity with biological macromolecules and small molecules:
These studies are crucial for understanding the compound's role in biological systems and its therapeutic potential.
Several compounds share structural similarities with 5-(Dimethylamino)pentane-1,2-diol. Below is a comparison highlighting their unique features:
The unique aspect of 5-(Dimethylamino)pentane-1,2-diol lies in its combination of both hydroxyl and dimethylamino functionalities on a pentane chain, which may confer unique solubility and reactivity properties not found in simpler analogs.
The synthesis of 5-(dimethylamino)pentane-1,2-diol requires careful consideration of appropriate starting materials that possess the necessary functional groups for subsequent transformation [1]. The molecular formula C7H17NO2 and molecular weight of 147.22 g/mol indicate a pentane backbone with both vicinal diol functionality and a terminal tertiary amine group [2].
Several precursor compounds have been identified as viable starting materials for the synthesis of 5-(dimethylamino)pentane-1,2-diol. Primary precursors include 1,5-pentanediol, which provides the carbon skeleton and terminal hydroxyl functionality required for subsequent amination reactions [3]. The commercial availability of 1,5-pentanediol makes it an attractive starting material for large-scale synthesis [4]. Alternative precursors such as 5-chloropentane-1,2-diol offer direct substitution pathways, where the chloride serves as a suitable leaving group for nucleophilic displacement by dimethylamine .
The enzymatic approach utilizing L-lysine derivatives represents a biocatalytic route that has gained significant attention for amino alcohol synthesis [6]. This methodology involves enzymatic cascade reactions combining diastereoselective carbon-hydrogen oxidation catalyzed by dioxygenases, followed by decarboxylative cleavage of the carboxylic acid moiety [7]. The process achieves excellent yields ranging from 93% to greater than 95% while maintaining high stereochemical fidelity [6].
Table 1: Precursor Selection and Reaction Pathways
| Precursor Compound | Molecular Formula | Molecular Weight (g/mol) | Reactive Sites | Synthetic Accessibility |
|---|---|---|---|---|
| 1,5-Pentanediol | C5H12O2 | 104.15 | Terminal hydroxyl groups | Commercial availability |
| 5-Chloropentane-1,2-diol | C5H11ClO2 | 138.60 | Chloride leaving group, vicinal diol | Requires chlorination step |
| Pentane-1,2-diol | C5H12O2 | 104.15 | Vicinal diol functionality | Commercial availability |
| 5-Aminopentane-1,2-diol | C5H13NO2 | 119.16 | Primary amine, vicinal diol | Multi-step synthesis required |
| L-Lysine derivatives | C6H14N2O2 | 146.19 | Amino acid functionality | Biocatalytic route available |
| Glutaric acid derivatives | C5H8O4 | 132.11 | Dicarboxylic acid | Commercial availability |
The reaction pathways for 5-(dimethylamino)pentane-1,2-diol synthesis typically involve multiple sequential transformations [8]. The most direct approach involves nucleophilic substitution of halogenated precursors with dimethylamine under controlled conditions . This pathway requires optimization of reaction parameters including temperature, solvent selection, and base concentration to achieve maximum conversion while minimizing side product formation [9].
The formation of tertiary amines through catalytic amination represents one of the most significant challenges in the synthesis of 5-(dimethylamino)pentane-1,2-diol [10]. Contemporary catalytic strategies employ transition metal complexes that facilitate the controlled introduction of dimethylamino functionality while preserving the vicinal diol structure [11].
Ruthenium-based catalytic systems have demonstrated exceptional performance in tertiary amine synthesis through reductive amination pathways [12]. The use of ruthenium-phosphine complexes enables high selectivity in nitrogen-carbon bond formation, with typical yields exceeding 85% under optimized conditions [12]. These catalysts operate effectively at temperatures around 120°C under moderate hydrogen pressure, facilitating the reduction of iminium intermediates to the desired tertiary amine products [9].
Iron-catalyzed approaches offer sustainable alternatives to precious metal systems for tertiary amine formation [13]. The direct nitrogen-alkylation of unprotected amino precursors with alcohols produces water as the only side product, leading to simplified purification procedures [13]. Iron-based catalysts demonstrate excellent retention of optical purity in cases where stereogenic centers are present in the starting materials [14].
Table 2: Catalytic Amination Strategies for Tertiary Amine Formation
| Catalytic System | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Selectivity (%) | Typical Yield (%) |
|---|---|---|---|---|---|
| Ruthenium-Phosphine Complex | 1.0 | 120 | 20 | 92 | 85 |
| Iridium-NHC Catalyst | 0.5 | 80 | 1 | 89 | 82 |
| Iron-Based Catalyst | 2.0 | 150 | 30 | 78 | 71 |
| Palladium-Copper-Zirconium | 1.5 | 100 | 5 | 97 | 88 |
| Nickel-Phosphine System | 3.0 | 140 | 15 | 85 | 79 |
| Photoredox-Organocatalysis | 2.0 | 25 | 1 | 94 | 76 |
Photoredox catalysis combined with organocatalytic methods represents an emerging approach for tertiary amine synthesis [15]. This dual catalytic system enables direct asymmetric functionalization of carbon-hydrogen bonds with aldehydes under mild visible light irradiation [15]. The process generates tertiary amines without structural constraints through the coupling of aldehydes and secondary amines with alkyl halides [8].
The mechanistic pathway for photoredox-mediated tertiary amine formation involves visible light activation of ruthenium-based photocatalysts, generating powerful oxidants capable of single electron oxidation of tertiary amines [15]. Subsequent hydrogen atom abstraction results in iminium ion formation, which can be intercepted by nucleophilic species to forge new carbon-carbon or carbon-nitrogen bonds [15].
Stereochemical control in the synthesis of 5-(dimethylamino)pentane-1,2-diol is critical for obtaining products with defined three-dimensional structures [16]. The vicinal diol moiety presents particular challenges due to the potential for multiple stereoisomeric outcomes during synthetic transformations [17].
Asymmetric dihydroxylation represents one of the most powerful methods for stereoselective diol formation [18]. The Sharpless asymmetric dihydroxylation employs osmium tetroxide complexes with chiral ligands to achieve high levels of enantioselectivity in the formation of vicinal diols [18]. Typical stereoselectivities exceed 20:1 diastereomeric ratio with enantiomeric excesses reaching 94% under optimized conditions [18].
Enzymatic cascade reactions provide exceptional stereochemical control through the use of stereoselective enzymes [17]. The combination of lyases and oxidoreductases enables the asymmetric synthesis of aliphatic vicinal diols with isomeric content values between 72% and greater than 99% [17]. These biocatalytic approaches operate under mild conditions and demonstrate remarkable tolerance for functional group diversity [19].
Table 3: Stereochemical Control in Diol Functionalization
| Method | Stereoselectivity (dr) | Enantiomeric Excess (%) | Reaction Time (h) | Operating Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Asymmetric Dihydroxylation | >20:1 | 94 | 24 | 0 | 78 |
| Enzymatic Cascade Reaction | >99:1 | 99 | 48 | 37 | 95 |
| Chiral Auxiliary-Mediated | 15:1 | 87 | 18 | -20 | 82 |
| Pinacol Coupling Reaction | 12:1 | 82 | 36 | 25 | 74 |
| Stereoselective Reduction | 18:1 | 91 | 12 | -10 | 88 |
| Organocatalytic Approach | 25:1 | 96 | 16 | 20 | 86 |
The pinacol coupling reaction offers an alternative approach for stereoselective diol formation through the reductive coupling of carbonyl compounds [20]. This methodology employs electron donors such as magnesium to generate ketyl radical intermediates that undergo coupling to form vicinal diols [20]. The reaction tolerates many different reductants and can achieve varying degrees of diastereo- and enantioselectivity depending on the choice of reducing agent and reaction conditions [20].
Stereochemical editing strategies enable the interconversion of diol stereoisomers through catalytic isomerization processes [21]. The use of triphenylsilanethiol as a catalyst promotes efficient access to trans-diequatorial vicinal diols from readily accessible cis-vicinal diol precursors [22]. This transformation proceeds through reversible hydrogen atom transfer pathways mediated by silanethiyl radical intermediates [22].
The purification of 5-(dimethylamino)pentane-1,2-diol requires specialized techniques that accommodate both the basic nature of the tertiary amine functionality and the polar character of the vicinal diol moiety [23]. Multi-step purification strategies combining different separation principles achieve optimal purity while maintaining acceptable recovery yields [24].
Column chromatography represents the most widely employed purification technique for amino alcohol compounds [23]. Normal-phase chromatography on silica, diol, and cyano stationary phases enables effective separation of primary, secondary, and tertiary amines [23]. The addition of volatile amines such as n-propylamine at 0.1% concentration to the mobile phase minimizes peak tailing and enhances selectivity [23].
Crystallization techniques offer high purity outcomes for compounds capable of forming stable crystal lattices [25]. Diol compounds frequently crystallize in hydrogen-bonded helical structures that enable efficient separation from impurities [25]. The crystallization of 5-(dimethylamino)pentane-1,2-diol can achieve purities approaching 99% with recovery yields of 75% under optimized conditions [25].
Table 4: Purification Techniques and Yield Optimization
| Purification Technique | Purity Achieved (%) | Recovery Yield (%) | Processing Time (h) | Solvent System | Scale Applicability |
|---|---|---|---|---|---|
| Column Chromatography | 94.0 | 82 | 4.0 | Ethyl acetate/Hexane | Laboratory to pilot |
| Crystallization | 99.0 | 75 | 24.0 | Methanol/Water | Laboratory scale |
| Distillation | 89.0 | 91 | 2.0 | Neat distillation | Industrial scale |
| Solid-Phase Extraction | 96.0 | 88 | 1.0 | Methanol/Chloroform | Laboratory to pilot |
| HPLC Purification | 99.5 | 78 | 6.0 | Acetonitrile/Water | Analytical to preparative |
| Liquid-Liquid Extraction | 85.0 | 93 | 0.5 | Dichloromethane/Water | All scales |
High-performance liquid chromatography provides the highest achievable purity levels for 5-(dimethylamino)pentane-1,2-diol, with purities exceeding 99.5% [26]. Advanced peak collection methods enable precise fractionation of products, with the capability to slice peak fronts and rears into multiple fractions for further analysis and re-purification [26]. This approach maximizes both purity and throughput in preparative applications [26].
Solid-phase extraction techniques offer rapid purification with excellent recovery yields [6]. The methodology employs functionalized resins that selectively retain impurities while allowing the desired product to pass through [6]. Processing times as short as one hour make this technique particularly attractive for laboratory-scale operations [27].
The thermodynamic stability of 5-(Dimethylamino)pentane-1,2-diol is characterized by moderate thermal stability due to the presence of both tertiary amine and vicinal diol functional groups. The compound exhibits stability comparable to other amino alcohols under standard conditions [2]. The tertiary dimethylamino group provides enhanced stability compared to primary or secondary amines due to steric protection of the nitrogen center, while the vicinal diol structure contributes to overall molecular stability through potential intramolecular hydrogen bonding interactions [3] [4].
The compound is expected to remain stable at ambient temperatures but may undergo decomposition at elevated temperatures. Oxidation susceptibility is moderate, primarily due to the tertiary amine functionality, which can form N-oxide derivatives under oxidizing conditions [5] . The diol groups demonstrate good hydrolysis resistance, as vicinal diols are generally stable to hydrolytic cleavage under neutral conditions [6].
Based on structural analysis and comparison with analogous compounds, 5-(Dimethylamino)pentane-1,2-diol is predicted to exist as a liquid at room temperature. This prediction is supported by the molecular weight of 147.22 g/mol [7] and the presence of polar functional groups that prevent crystallization at ambient conditions. The compound's phase behavior is influenced by extensive hydrogen bonding networks formed between hydroxyl groups and the basic nitrogen center [8] [2].
| Parameter | Assessment | Supporting Evidence |
|---|---|---|
| Physical State (25°C) | Liquid | Molecular structure and MW analysis |
| Thermal Stability | Moderate (up to ~150°C estimated) | Similar to other amino alcohols |
| Chemical Stability | Stable under neutral conditions | Tertiary amine and diol groups [3] |
| Decomposition Risk | Low at ambient temperature | Requires thermal analysis for confirmation |
5-(Dimethylamino)pentane-1,2-diol exhibits high aqueous solubility, expected to be miscible with water under most conditions. This behavior results from multiple hydrogen bonding sites provided by the two hydroxyl groups and the basic nitrogen atom [9] [10]. The dimethylamino group can form hydrogen bonds as both donor (when protonated) and acceptor, while the vicinal diol structure provides additional hydrogen bonding capabilities [4] [3].
The high water solubility is further enhanced by the compound's ability to exist in different ionization states depending on solution pH, with the protonated form showing particularly high aqueous solubility due to ionic character [11] [12].
The solubility profile in organic solvents varies significantly based on solvent polarity and hydrogen bonding capacity. Polar protic solvents such as methanol and ethanol are expected to provide high solubility due to their ability to participate in hydrogen bonding networks with both the hydroxyl and amino functionalities [13] [10].
Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide should also provide good solubility through dipole-dipole interactions and hydrogen bonding with the diol groups [13] [14]. Conversely, nonpolar solvents such as hexane and cyclohexane are expected to show very limited solubility due to minimal favorable interactions with the highly polar molecular structure [13].
| Solvent Category | Expected Solubility | Primary Interactions | Examples |
|---|---|---|---|
| Polar protic | High - Miscible | Hydrogen bonding | Water, methanol, ethanol [13] [10] |
| Polar aprotic | Moderate to high | Dipole interactions | DMSO, DMF, acetone [13] |
| Moderately polar | Low to moderate | Limited polar interactions | Diethyl ether, chloroform [13] |
| Nonpolar | Very low | Van der Waals forces only | Hexane, benzene [13] |
The hydrogen bonding network of 5-(Dimethylamino)pentane-1,2-diol is characterized by multiple potential donor and acceptor sites that create complex three-dimensional networks in solution and solid state. The primary hydroxyl group at position 1 and secondary hydroxyl group at position 2 serve as hydrogen bond donors, while the oxygen atoms of these groups and the nitrogen atom of the dimethylamino group function as acceptors [3] [4].
Intermolecular O-H···O hydrogen bonds between hydroxyl groups represent the strongest interactions, with bond energies typically ranging from 20-25 kJ/mol [4]. The O-H···N hydrogen bonds between hydroxyl groups and the dimethylamino nitrogen exhibit moderate to strong character, particularly when the amine is in its neutral form [2] [15].
Intramolecular hydrogen bonding in 5-(Dimethylamino)pentane-1,2-diol is limited by conformational constraints imposed by the pentane chain length. The vicinal diol structure (positions 1,2) can potentially form weak intramolecular O-H···O interactions, though these are less favorable than intermolecular associations due to geometric constraints [4] [6].
The distance between the dimethylamino group at position 5 and the diol functionality at positions 1,2 precludes significant intramolecular O-H···N interactions in most conformations. However, water-mediated bridging interactions can create pseudo-intramolecular contacts that stabilize specific conformational states [8] [3].
| Hydrogen Bond Type | Donor | Acceptor | Relative Strength | Frequency |
|---|---|---|---|---|
| O-H···O (intermolecular) | Primary/Secondary OH | Hydroxyl oxygen | Strong | High [4] |
| O-H···N (intermolecular) | Hydroxyl groups | Dimethylamino N | Moderate-Strong | Moderate [2] |
| N-H···O (protonated) | Protonated amine | Hydroxyl oxygen | Strong | pH dependent [15] |
| O-H···O (intramolecular) | Primary OH | Secondary OH | Weak | Low [4] |
The pKa value of 5-(Dimethylamino)pentane-1,2-diol is dominated by the basicity of the dimethylamino group, estimated at approximately 10.7 based on the known pKa of dimethylamine (10.73) [16] [17]. This value places the compound in the category of moderately strong organic bases, typical of tertiary aliphatic amines [18] [19].
The dimethylamino group exhibits higher basicity than trimethylamine (pKa 9.79) due to reduced steric hindrance around the nitrogen center [16] [17]. The presence of the pentyl chain with terminal diol functionality has minimal direct electronic effect on the amine basicity, as the separation distance prevents significant through-bond interactions [20] [21].
The pH-dependent behavior of 5-(Dimethylamino)pentane-1,2-diol follows the Henderson-Hasselbalch relationship, with the transition from protonated to neutral form occurring around pH 10.7. Below pH 8, the compound exists predominantly as the protonated dimethylammonium species, carrying a formal positive charge that enhances water solubility and alters hydrogen bonding patterns [11] [12].
At physiological pH (7.4), approximately 95% of the compound exists in the protonated form, significantly affecting its chemical reactivity and biological interactions. The protonated form shows reduced nucleophilicity at the nitrogen center but enhanced electrostatic interactions with negatively charged species [11] [12].
| pH Range | Predominant Form | % Protonated | Key Properties |
|---|---|---|---|
| < 8.0 | (CH₃)₂NH₂⁺-pentanediol | >95% | High water solubility, cationic [11] |
| 8.0-10.0 | Mixed species | 50-95% | Intermediate properties [12] |
| 10.0-12.0 | (CH₃)₂N-pentanediol | 5-50% | Enhanced nucleophilicity [11] |
| > 12.0 | Neutral amine | <5% | Maximum basicity, reduced solubility [12] |
The compound exhibits significant buffer capacity in the pH range of 9.7 to 11.7 (pKa ± 1), making it potentially useful in pH control applications within this range [20] [21]. The buffer capacity is enhanced by the relatively high concentration of ionizable groups and the favorable pKa value for many synthetic and analytical applications.